molecular formula C12H14N4S2 B2434186 5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine CAS No. 137609-29-1

5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine

Cat. No.: B2434186
CAS No.: 137609-29-1
M. Wt: 278.39
InChI Key: SMJCVSDZUXCMQN-UHFFFAOYSA-N
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Description

“5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine” is a chemical compound with the molecular formula C12H14N4S2 . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is widely studied in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles, which includes “5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine”, often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of “5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazoles, including “5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine”, are diverse. For instance, 2-Amino-5-phenyl-1,3,4-thiadiazole can undergo condensation with various aldehydes to afford Schiff’s bases .

Scientific Research Applications

1. Crystal Structure Analysis

The crystal structure of a similar compound, 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiazole, was determined using X-ray diffraction. This research contributes to the understanding of the molecular structure and interactions within this class of compounds, which is crucial for their potential applications in various fields including material science and drug design (Malinovskii et al., 2000).

2. Synthesis for Anti-inflammatory Applications

Research on the synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles, which include derivatives of 1,3,4-thiadiazole, shows promise in anti-inflammatory applications. These compounds have been evaluated for their anti-inflammatory, ulcerogenic, and analgesic activities (Bhati & Kumar, 2008).

3. Biological Activity of Azo Dye Derivatives

A study on the synthesis and characterization of heterocyclic azo dyes derived from 5-Phenyl-1,3,4-thiadiazole-2-amine, including biological activity screening, demonstrates the potential of these compounds in various biological and chemical applications (Kumar et al., 2013).

4. Antimicrobial Activity

Compounds synthesized from 1,3,4-thiadiazole, similar to the queried chemical, have been found to exhibit antimicrobial activity. This research suggests the potential for these compounds to be developed into antimicrobial agents, contributing to the field of medicinal chemistry and pharmaceuticals (Hamama et al., 2017).

5. Anticancer and Antitubercular Agents

Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines were synthesized and screened for antitumor and antitubercular activities. Some synthesized compounds showed significant in vitro antitumor activities against breast cancer and normal human cell lines, indicating their potential as anticancer and antitubercular agents (Sekhar et al., 2019).

Future Directions

Thiadiazoles, including “5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine”, have been widely studied for their diverse biological activities . Future research may focus on the design and development of different thiadiazole derivatives to act as potent drug molecules with lesser side effects .

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S2/c1-15(2)9-5-3-8(4-6-9)11-16-10(7-17-11)18-12(13)14-16/h3-7,11H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJCVSDZUXCMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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